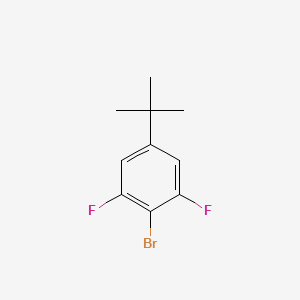
(2E)-2-isocyanatobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-isocyanatobut-2-ene is an organic compound characterized by the presence of an isocyanate group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-isocyanatobut-2-ene typically involves the reaction of but-2-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the desired isocyanate compound. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of advanced reactors and catalysts can enhance the yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene and the reactive nature of isocyanates.
化学反応の分析
Types of Reactions
(2E)-2-isocyanatobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions to form various products.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes and nitroso compounds.
Reduction: Amines and related nitrogen-containing compounds.
Substitution: Ureas, carbamates, and thiocarbamates.
科学的研究の応用
(2E)-2-isocyanatobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
作用機序
The mechanism of action of (2E)-2-isocyanatobut-2-ene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable products. The molecular targets include proteins, enzymes, and other biomolecules, where the isocyanate group can modify functional groups and alter biological activity.
類似化合物との比較
Similar Compounds
(2E)-2-isocyanatobut-1-ene: Similar structure but with a different position of the isocyanate group.
(2E)-2-isocyanatoprop-2-ene: A shorter carbon chain with similar reactivity.
(2E)-2-isocyanatopent-2-ene: A longer carbon chain with comparable chemical properties.
Uniqueness
(2E)-2-isocyanatobut-2-ene is unique due to its specific structural configuration, which influences its reactivity and the types of products formed in chemical reactions. Its position of the isocyanate group on the butene backbone provides distinct advantages in synthetic applications and industrial processes.
特性
分子式 |
C5H7NO |
|---|---|
分子量 |
97.12 g/mol |
IUPAC名 |
(E)-2-isocyanatobut-2-ene |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h3H,1-2H3/b5-3+ |
InChIキー |
BXRMCPOODKVANF-HWKANZROSA-N |
異性体SMILES |
C/C=C(\C)/N=C=O |
正規SMILES |
CC=C(C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)


![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)





amine](/img/structure/B13513782.png)
